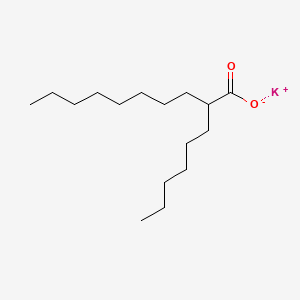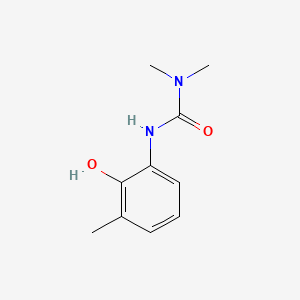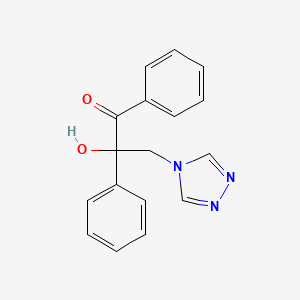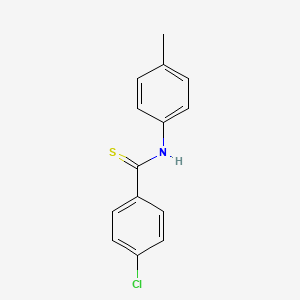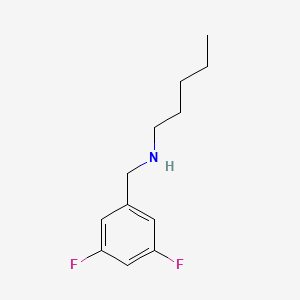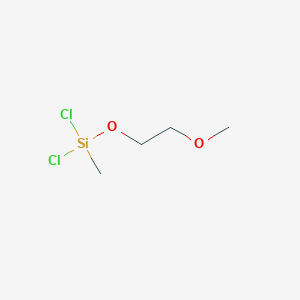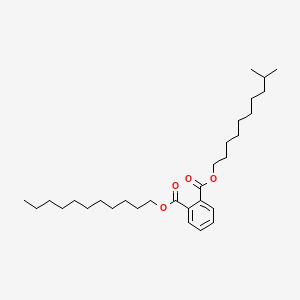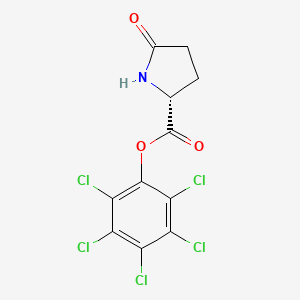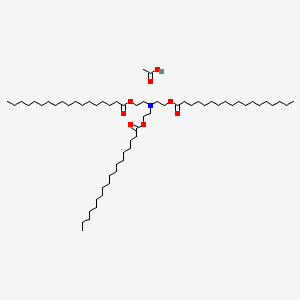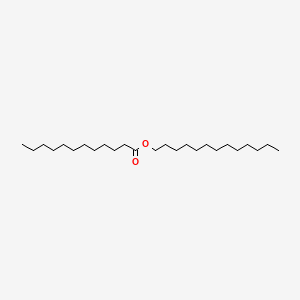
4-Benzyl hydrogen 2-dodecenylsuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl hydrogen 2-dodecenylsuccinate is an organic compound with the molecular formula C23H34O4 and a molecular weight of 374.5 g/mol It is characterized by the presence of a benzyl group attached to a hydrogen 2-dodecenylsuccinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl hydrogen 2-dodecenylsuccinate typically involves the reaction of benzyl alcohol with 2-dodecenylsuccinic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl hydrogen 2-dodecenylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
4-Benzyl hydrogen 2-dodecenylsuccinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Benzyl hydrogen 2-dodecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Benzyl hydrogen 2-decenylsuccinate
- 4-Benzyl hydrogen 2-octenylsuccinate
- 4-Benzyl hydrogen 2-hexenylsuccinate
Uniqueness
4-Benzyl hydrogen 2-dodecenylsuccinate is unique due to its longer carbon chain, which may confer different physical and chemical properties compared to its shorter-chain analogs.
Propiedades
Número CAS |
94247-51-5 |
|---|---|
Fórmula molecular |
C23H34O4 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
(E)-2-(2-oxo-2-phenylmethoxyethyl)tetradec-4-enoic acid |
InChI |
InChI=1S/C23H34O4/c1-2-3-4-5-6-7-8-9-10-14-17-21(23(25)26)18-22(24)27-19-20-15-12-11-13-16-20/h10-16,21H,2-9,17-19H2,1H3,(H,25,26)/b14-10+ |
Clave InChI |
DTZCEDKZDHFJOH-GXDHUFHOSA-N |
SMILES isomérico |
CCCCCCCCC/C=C/CC(CC(=O)OCC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CCCCCCCCCC=CCC(CC(=O)OCC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


